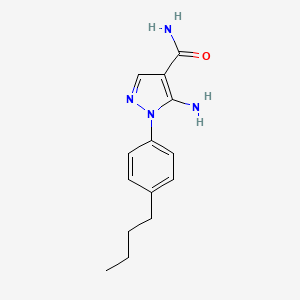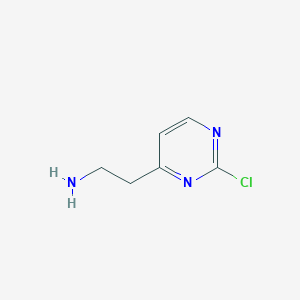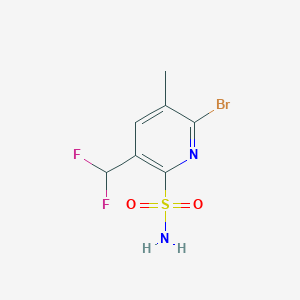
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a difluoromethyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials
Bromination: The bromination of 3-(difluoromethyl)-5-methylpyridine can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide depends on its specific application. In the context of drug discovery, the compound may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of the difluoromethyl and sulfonamide groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group can improve its solubility and bioavailability. These features make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7BrF2N2O2S |
|---|---|
Molekulargewicht |
301.11 g/mol |
IUPAC-Name |
6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H7BrF2N2O2S/c1-3-2-4(6(9)10)7(12-5(3)8)15(11,13)14/h2,6H,1H3,(H2,11,13,14) |
InChI-Schlüssel |
JDIXGBVUNGKICM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1Br)S(=O)(=O)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


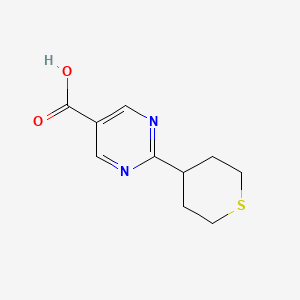
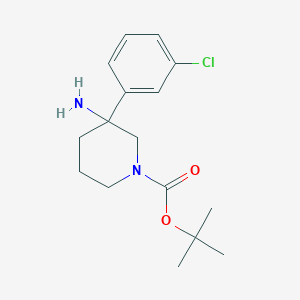
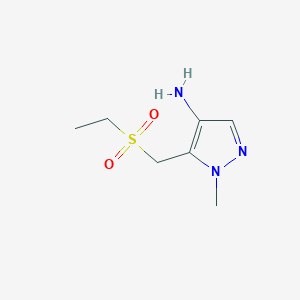
![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)



![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)
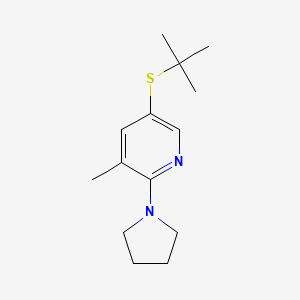


![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)
